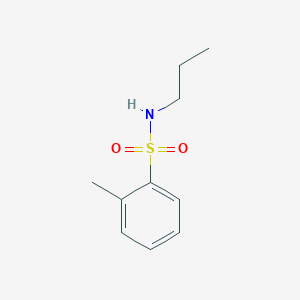

2-Methyl-n-propyl-benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-methyl-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 |

InChI Key |

IALXHPHVSYQWCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Computational and Theoretical Studies of 2 Methyl N Propyl Benzenesulfonamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties. For benzenesulfonamide (B165840) derivatives, quantum chemistry is crucial for elucidating the effects of different substituents on the core structure. inlibrary.uz

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying benzenesulfonamide derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with high precision. nih.gov This method is also applied to calculate a wide range of molecular properties, including vibrational frequencies (for comparison with experimental IR spectra), electronic properties, and the stability of different molecular forms. mdpi.comnih.gov

Researchers utilize DFT to investigate how structural modifications influence the electronic distribution within the molecule. For instance, calculations on novel Schiff base sulfonamide analogues have been performed using DFT with the B3LYP functional and 6-31+G(d,p) basis set to analyze the stability of different isomers (E/Z forms) and correlate theoretical data with experimental observations. nih.gov Such studies help in understanding the structure-activity relationships that govern the biological function of these compounds. cumhuriyet.edu.trresearchgate.net

| Application | Typical Basis Set | Calculated Properties | Significance |

|---|---|---|---|

| Geometric Optimization | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. mdpi.com |

| Vibrational Analysis | B3LYP/6-31G(d) | IR frequencies and intensities | Aids in the interpretation of experimental FT-IR spectra. nih.gov |

| Electronic Structure | B3LYP/6-31+G(d,p) | HOMO/LUMO energies, molecular electrostatic potential | Reveals regions of reactivity and electronic properties. nih.gov |

The biological activity of a flexible molecule like 2-Methyl-N-propyl-benzenesulfonamide is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. Computational methods can map the potential energy surface of a molecule as a function of its rotatable bonds, creating a free-energy landscape. elifesciences.orgnih.gov

This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers that separate them. researchgate.net For benzenesulfonamide derivatives, the orientation of the N-propyl group and the tolyl group relative to the sulfonamide core is critical. Studies on related structures, such as ortho-(4-tolylsulfonamido)benzamides, have used a combination of experimental techniques and DFT calculations to determine preferred conformations, which are often stabilized by intramolecular hydrogen bonds. mdpi.com Understanding the accessible conformations and their relative energies is essential, as only specific conformations may be able to bind effectively to a biological target. nih.gov

Quantum chemical calculations are highly effective for predicting key physicochemical parameters that govern a molecule's behavior in a biological system.

pKa Prediction: The acid dissociation constant (pKa) is a critical parameter for drug candidates, as it determines the ionization state of the molecule at physiological pH. schrodinger.com The pKa value can be predicted computationally by calculating the Gibbs free energy change of the deprotonation reaction. mdpi.com For sulfonamides, the acidity of the N-H proton is a key determinant of its interaction with targets like carbonic anhydrase. Computational models, including both empirical methods and more rigorous quantum mechanical calculations, are used to estimate pKa values for large sets of compounds, aiding in the design of molecules with optimal ionization properties. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. inlibrary.uz DFT calculations are routinely used to compute these orbital energies. bsu.by For benzenesulfonamide analogues, FMO analysis helps to explain the effects of different substituent groups on the molecule's electronic properties and reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

| Molecular Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -9.584 | Region of electron donation (nucleophilic character). bsu.by |

| LUMO | 0.363 | Region of electron acceptance (electrophilic character). bsu.by |

| Energy Gap (ΔE) | 9.947 | Indicator of chemical reactivity and kinetic stability. |

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. nih.govgoogle.com These methods are particularly valuable in drug discovery for visualizing how a ligand like this compound might interact with its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), and docking studies are frequently used to understand how these compounds bind to the active site of different CA isoforms. tandfonline.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. cumhuriyet.edu.tr These studies reveal crucial interactions, such as the coordination of the sulfonamide group with the zinc ion in the CA active site and hydrogen bonds with nearby amino acid residues. nih.gov For example, docking studies on benzenesulfonamide derivatives containing a 1,2,3-triazole moiety identified specific compounds with potent inhibitory properties against human carbonic anhydrase I and II (hCA I and hCA II), highlighting key binding modes. tandfonline.com Such insights are instrumental in designing more potent and selective inhibitors. researchgate.net

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the stability and conformational changes of the protein-ligand complex in a simulated physiological environment. nih.govmdpi.com

MD simulations are used to assess the stability of the binding pose predicted by docking. frontiersin.org By running simulations for nanoseconds or longer, researchers can verify if the key interactions are maintained over time. mdpi.com Analysis of the simulation trajectory can reveal the flexibility of different parts of the protein and the ligand, the role of water molecules in the binding interface, and provide a more accurate estimation of binding free energies. nih.govresearchgate.net For benzenesulfonamide-protein complexes, MD simulations can confirm the stability of the sulfonamide's interaction with the active site zinc ion and characterize the dynamic behavior of the "tail" portion of the inhibitor, which can influence isoform selectivity. nih.gov

Homology Modeling for Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its amino acid sequence is known. youtube.com This method is predicated on the principle that proteins with similar sequences adopt similar structures. scispace.com For a compound like this compound or its analogues, which often act by binding to a specific protein target, understanding the target's 3D structure is crucial for rational drug design. When the experimental structure of the target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling provides a reliable alternative, provided a suitable template structure exists. scispace.com

The process of homology modeling involves several key steps. nih.gov It begins with identifying a known protein structure (the "template") that has a significant sequence similarity to the target protein's sequence (the "query"). youtube.com The degree of sequence identity is a critical factor; a similarity greater than 25-30% is generally required to build a useful model. youtube.comscispace.com Once a template is selected, the query sequence is aligned with the template sequence. This alignment serves as the blueprint for building the 3D model of the target protein by copying the coordinates of the template's backbone and conserved side chains. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.org The fundamental assumption of QSAR is that the biological properties of a chemical are dependent on its structural and physicochemical properties. nih.gov This approach is widely used in drug design to predict the activity of new or untested compounds, optimize lead compounds, and understand the mechanisms of action. nih.govsysrevpharm.org

For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including their potential as anticancer agents, antivirals, and enzyme inhibitors. benthamdirect.comnih.govtandfonline.com The process involves several stages: selecting a dataset of compounds with known activities, calculating molecular descriptors for each compound, developing a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.gov

The molecular descriptors used in QSAR can be categorized into various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices. ijnrd.orgmdpi.com By analyzing these descriptors, QSAR models can identify the key structural features that govern the biological activity of benzenesulfonamide analogues. For example, a three-dimensional QSAR (3D-QSAR) study on benzenesulfonamide derivatives as Hepatitis B Virus (HBV) capsid assembly inhibitors revealed that the statistical parameters from the models indicated a high predictive ability. tandfonline.comresearchgate.net

Correlation of Chemical Structure with Biological Activity

The core purpose of a QSAR study is to elucidate how specific changes in a molecule's chemical structure impact its biological activity. nih.gov For benzenesulfonamide analogues, numerous studies have established clear structure-activity relationships (SARs). These relationships provide critical insights for designing more potent and selective compounds.

For instance, in the development of benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome, SAR studies revealed that modifications to the N-substituents of the sulfonamide moiety are generally well-tolerated, with bulkier groups tending to improve potency. nih.govnih.govacs.org Conversely, substituents on the benzamide (B126) portion of the molecule were found to be critical for activity. nih.govnih.govacs.org A study on metallo-β-lactamase inhibitors found that the position of substituents on the benzene (B151609) ring significantly influenced inhibitory activity; compounds with meta-substituents showed markedly higher potency compared to those with ortho- or para-substituents. nih.gov

These findings are often summarized in tables to guide further optimization.

| Target | Scaffold Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Addition of bulky groups to the sulfonamide N-substituent | Improved inhibitory potency | nih.govnih.govacs.org |

| NLRP3 Inflammasome | Modification of substituents on the benzamide moiety | Critical for maintaining activity | nih.govnih.govacs.org |

| Metallo-β-lactamase ImiS | Substituent at meta-position of the phenyl ring | Significantly improved inhibitory activity vs. ortho/para | nih.gov |

| Vibrio cholerae Carbonic Anhydrases | Unsubstituted phenyl ring on para-benzenesulfonamide amine | Best inhibitory profile among para-series | tandfonline.com |

| Vibrio cholerae Carbonic Anhydrases | Electron-donating (methyl) substituent on γ-CA isoform | Restored activity compared to unsubstituted phenyl derivative | tandfonline.com |

The analysis of such SAR data allows researchers to rationalize the observed activities and provides a roadmap for designing new analogues with enhanced biological effects. researchgate.net

Influence of Substituent Constants on Molecular Activity

The biological activity of benzenesulfonamide derivatives is profoundly influenced by the physicochemical properties of their substituents, which can be quantified using various substituent constants. These constants describe the electronic, steric, and hydrophobic effects of different functional groups.

Electronic effects are particularly important. The presence of electron-donating or electron-withdrawing groups on the benzene ring can alter the pKa of the sulfonamide group, which in turn affects its binding affinity to target proteins. nih.gov For example, the introduction of different substituents on a phenylamide grafted onto the benzenesulfonamide molecule can manipulate the electronic and lipophilic environment, thereby modulating the compound's activity. nih.gov

Physicochemical parameters like surface tension (ST) and refractive index (η) have also been used in QSAR studies to model the dissociation constant (pKa) of benzenesulfonamides. arkat-usa.orgresearchgate.net These parameters account for intermolecular forces and steric effects that play a significant role in molecular interactions. arkat-usa.org One study demonstrated that surface tension is inversely proportional to molar volume, suggesting it can represent an inverse steric effect. arkat-usa.orgresearchgate.net The position of a substituent also dictates its influence; a study on thiosemicarbazide (B42300) derivatives showed that moving a substituent from one position to another significantly altered antibacterial activity, with trifluoromethylphenyl groups being particularly effective. mdpi.com

| Substituent Property | Physicochemical Parameter | Impact on Molecular Activity | Reference |

|---|---|---|---|

| Electronic Effects | pKa, Electron Density | Alters binding affinity and reactivity by modifying the electronic environment. | nih.gov |

| Steric Effects | Molar Volume (MV), Surface Tension (ST) | Influences how the molecule fits into a binding site; ST can model inverse steric effects. | arkat-usa.orgresearchgate.net |

| Hydrophobicity | Partition Coefficient (logP) | Affects membrane permeability and hydrophobic interactions with the target protein. | mdpi.com |

| Positional Isomerism (ortho, meta, para) | Substituent Position | Determines the spatial orientation of functional groups, significantly impacting binding and activity. | nih.govmdpi.com |

By systematically varying substituents and correlating their properties with biological activity, researchers can develop predictive QSAR models that guide the synthesis of compounds with optimized potency and desired pharmacological profiles.

Structure Activity Relationship Sar and Mechanistic Investigations in Non Clinical Contexts

General Principles of Sulfonamide Structure-Activity Relationships

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, primarily due to the properties of the sulfonamide group (-SO₂NH₂). This functional group is a key Zinc-Binding Group (ZBG), capable of coordinating with the Zn(II) ion present in the active sites of metalloenzymes like carbonic anhydrases. nih.govnih.gov The deprotonated sulfonamide anion forms a stable tetrahedral complex with the zinc ion, which is a primary mechanism of inhibition for this class of compounds. nih.gov

The "tail approach" is a widely used strategy in designing benzenesulfonamide inhibitors to achieve isoform specificity. nih.govacs.org This method involves appending various chemical functionalities, or "tails," to the main benzenesulfonamide ring. These tails extend into different regions of the enzyme's active site, forming additional interactions with specific amino acid residues outside the immediate vicinity of the zinc ion. nih.gov These interactions, which can be hydrophobic, hydrogen bonding, or van der Waals forces, are crucial for modulating the affinity and selectivity of the inhibitor for different enzyme isoforms. nih.govnih.gov

Substitution on the sulfonamide nitrogen atom significantly influences the activity profile of benzenesulfonamides. The introduction of an N-propyl group, as seen in 2-Methyl-n-propyl-benzenesulfonamide, can alter the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby affecting its interaction with target enzymes.

The length and nature of N-alkyl chains can be systematically varied to probe the depth and characteristics of hydrophobic pockets within an enzyme's active site. drugdesign.org Structure-activity relationship studies have shown that there is often an optimal chain length for activity. For instance, in a series of N-substituted apomorphine (B128758) analogs, the N-propyl derivative exhibited the highest potency, while longer chains like N-butyl led to a significant loss of activity. drugdesign.org This suggests that the N-propyl group may provide an ideal balance of size and lipophilicity for optimal fitting into a specific binding pocket. In a study of sulfamoyl benzamidothiazoles, increasing the bis-alkyl chain length on the sulfonamide nitrogen up to a propyl group was tolerated, whereas dibutyl substitution resulted in a loss of activity, indicating that bulky steric groups may not be well-received by the target. nih.gov The moiety N-propyl-4-methylbenzenesulfonamide has been specifically identified as a component in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the relevance of the N-propyl group for this class of enzymes. researchgate.net

Substituents on the aromatic ring of benzenesulfonamides play a critical role in molecular recognition and binding affinity. The position, size, and electronic nature of these substituents can dictate the orientation of the inhibitor within the active site and introduce specific interactions that enhance potency and selectivity. nih.gov

The methyl group is an electron-donating group that can influence the electronic properties of the aromatic ring and engage in hydrophobic interactions within the enzyme's active site. nih.gov Studies have shown that the position of the methyl group is crucial. For example, in one series of inhibitors, a substituent at the para position was preferred over the meta position for inhibitory activity. nih.gov In another study, a 4-methyl substituent on a phenyl ring led to an increase in affinity for carbonic anhydrase I. nih.gov For the compound this compound, the methyl group is in the ortho position. This positioning can create steric hindrance that influences the conformation of the molecule and its fit within the binding site, potentially leading to a unique selectivity profile compared to its meta or para isomers. wikipedia.org The orientation of the benzenesulfonamide ring within the active site, affected by such substitutions, is a key factor in determining affinity and selectivity. nih.gov

Stereochemistry can be a critical determinant of the biological activity of sulfonamide inhibitors. The introduction of chiral centers into the molecule can lead to enantiomers with significantly different binding affinities and inhibitory potencies. This is because the active sites of enzymes are chiral environments, and one stereoisomer may fit more favorably than the other.

While the core this compound is achiral, modifications that introduce stereocenters, often in the "tail" portion of the molecule, can have a profound impact. Studies on glycoconjugate benzenesulfonamides, where sugar moieties are attached as tails, have demonstrated that the stereochemical configuration within the sugar tail permits tunable potency and selectivity against different carbonic anhydrase isoforms. griffith.edu.au For example, varying the stereochemistry of hydroxyl groups on a sugar ring can alter the hydrogen-bonding network with the enzyme, leading to differences in isoform selectivity. griffith.edu.au This highlights the principle that even when the core pharmacophore is achiral, the three-dimensional arrangement of atoms in appended groups is crucial for precise molecular recognition and activity.

Enzyme Inhibition Mechanisms

Benzenesulfonamides are known to inhibit several classes of enzymes, most notably carbonic anhydrases and cholinesterases. The mechanism of inhibition is rooted in the specific molecular interactions between the inhibitor and the amino acid residues within the enzyme's active site.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Benzenesulfonamides are potent inhibitors of CAs. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme. nih.govnih.gov

Achieving selectivity among the various human CA isoforms (e.g., hCA I, II, IX, XII) is a major goal in the design of CA inhibitors, as different isoforms are implicated in various physiological and pathological processes. nih.govtandfonline.com Selectivity is primarily achieved through interactions between the "tail" of the sulfonamide inhibitor and amino acid residues that differ among the isoforms. nih.gov The active sites of hCA I and hCA II are highly similar, but differences in residues at the rim of the active site can be exploited to achieve selectivity. Tumor-associated isoforms like hCA IX and hCA XII have unique structural features that can be targeted for selective inhibition. nih.govnih.gov

The following table shows inhibition data for a selection of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms, illustrating the impact of different substitution patterns on potency and selectivity.

| Compound/Scaffold | Substitution | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

| Click-derived sulfonamide 4a | 4-(azidomethyl)benzenesulfonamide + Phenylacetylene | 105 | 45.4 | 8.5 | 4.8 |

| Click-derived sulfonamide 4b | 4-(azidomethyl)benzenesulfonamide + 1-Heptyne | 1500 | 755 | 38.9 | 12.4 |

| Click-derived sulfonamide 4f | 4-(azidomethyl)benzenesulfonamide + Cyclohexylacetylene | 41.5 | 30.1 | 10.5 | 5.5 |

| Dihydrothiazole derivative EMAC10101c | 4-chlorophenyl at position 4 | 148.5 | 9.2 | 147.2 | 137.4 |

| Dihydrothiazole derivative EMAC10101d | 2,4-dichlorophenyl at position 4 | 160.4 | 8.1 | 155.6 | 142.3 |

Data sourced from multiple studies. nih.govnih.gov This table is for illustrative purposes to show the effect of structural modifications.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Sulfonamide derivatives have been identified as effective inhibitors of both AChE and BChE. mdpi.comnih.gov

The mechanism of cholinesterase inhibition by sulfonamides can vary. Some act as non-competitive inhibitors, binding to a site distinct from the active site, which may include the peripheral anionic site (PAS). nih.gov This binding can induce a conformational change in the enzyme that reduces its catalytic efficiency. Molecular docking studies of certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives with BChE have shown interactions with key residues such as Trp82, Trp231, and His438. nih.gov

The following table presents the inhibitory activities of selected sulfonamide-based compounds against AChE and BChE.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 2-Amino-5-bromoacetophenone | 12.6 ± 0.20 | 14.6 ± 0.32 |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21 | 26.5 ± 0.24 |

| N-(2-((4-chlorobenzyl)amino)ethyl)-4-phthalimidobenzenesulfonamide | 1.35 ± 0.08 | 17.21 ± 0.81 |

| N-(2-(benzylamino)ethyl)-4-phthalimidobenzenesulfonamide | 2.01 ± 0.11 | 21.05 ± 1.03 |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative (Cpd 30) | >100 | 7.331 ± 0.946 |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative (Cpd 33) | >100 | 10.964 ± 0.936 |

Data sourced from multiple studies. nih.govmdpi.comnih.gov This table is for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

The monoamine oxidase (MAO) enzymes are significant targets in drug discovery, particularly for neurodegenerative disorders like Parkinson's disease. researcher.life Benzenesulfonamide derivatives have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com Studies on various substituted benzenesulfonamides demonstrate that this chemical class can produce highly selective MAO-B inhibitors, with some compounds showing inhibitory potencies in the nanomolar range. mdpi.comnih.gov

For instance, the investigation of 1,3,4-oxadiazol-2-ylbenzenesulfonamides and 4-(2-methyloxazol-4-yl)benzenesulfonamide revealed specific inhibition of MAO-B. mdpi.comresearchgate.net Molecular docking studies suggest that the sulfonamide group plays a crucial role by binding and interacting with residues within the substrate cavity of the MAO-B active site. mdpi.comresearchgate.net While these findings are for analogues, they indicate that the benzenesulfonamide scaffold, central to this compound, is a key pharmacophore for MAO-B inhibition. The specific activity of this compound itself has not been extensively documented, but its structural class is associated with this inhibitory mechanism.

Table 1: MAO-B Inhibition by Benzenesulfonamide Derivatives (Examples)

| Compound Class | Example IC50 Value (MAO-B) | Reference |

|---|---|---|

| Pyridazinone-substituted benzenesulfonamides | 2.90 µM | researcher.life |

| 1,3,4-Oxadiazol-2-ylbenzenesulfonamides | 0.0027 µM | nih.gov |

Mechanistic Insights into Antimicrobial Activity (Non-Clinical in vitro studies)

The antimicrobial properties of the benzenesulfonamide scaffold are well-documented in non-clinical in vitro studies. The primary mechanism revolves around the disruption of essential metabolic pathways in microorganisms.

Inhibition of Bacterial Growth Pathways

As detailed previously, the foundational antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). msdmanuals.commdpi.com This action disrupts the folate biosynthesis pathway, which is vital for bacterial survival. numberanalytics.comijpsjournal.com By preventing the synthesis of folic acid, sulfonamides effectively starve bacteria of the necessary building blocks for DNA, RNA, and certain amino acids. numberanalytics.com This leads to the cessation of cell division and growth, an effect described as bacteriostatic. wikipedia.orgdrugbank.com

Beyond the classical DHPS inhibition, some studies suggest that sulfonamides may interfere with other bacterial processes. For instance, they have been documented to interfere with the development of peptidoglycan, a crucial component of the bacterial cell wall, by inhibiting enzymes involved in its biosynthesis. mdpi.com Inhibition of other enzymes, such as carbonic anhydrases present in bacteria, has also been reported to interfere with bacterial growth. rsc.org

Table 2: Summary of Antibacterial Mechanisms of the Sulfonamide Class

| Target Pathway/Enzyme | Mechanism of Action | Consequence for Bacteria |

|---|---|---|

| Folic Acid Synthesis (DHPS) | Competitive inhibition with PABA | Inhibition of DNA/RNA synthesis, bacteriostatic effect |

| Peptidoglycan Synthesis | Inhibition of biosynthetic enzymes (e.g., MurB, MurD) | Disruption of cell wall integrity |

Antifungal and Antiviral Properties

Antifungal Properties: The sulfonamide class of molecules has demonstrated notable antifungal activity in various non-clinical studies. nih.govnih.gov Research on novel arylsulfonamides has shown fungistatic and even fungicidal effects against several species of Candida, a common fungal pathogen. nih.gov The mechanism of action is believed to involve the inhibition of fungal carbonic anhydrases, enzymes essential for the growth of yeasts like Candida albicans. nih.gov The structural requirements for antifungal activity can be specific, with certain substitutions on the benzenesulfonamide core enhancing potency. nih.govmdpi.com For example, some isatin-containing sulfonamides and N-thiazole benzenesulfonamide derivatives have shown inhibitory effects against fungal strains. researchgate.netnih.gov

Antiviral Properties: Benzenesulfonamide derivatives have also been investigated for their potential as antiviral agents. acs.org Research has identified certain derivatives that exhibit activity against viruses such as HIV-1 and influenza A. nih.govresearchgate.net In the context of HIV-1, benzenesulfonamide-containing compounds have been designed as novel capsid inhibitors, demonstrating a dual-stage inhibition profile that affects both early and late stages of the viral replication cycle. nih.gov For influenza, theoretical studies have assessed the potential of benzenesulfonamide derivatives to act against viral proteins. researchgate.net These findings highlight the versatility of the benzenesulfonamide scaffold in interacting with various biological targets, extending its potential utility beyond antibacterial applications.

Applications in Chemical Research and Tool Development

Chemical Probes for Biological Systems

Benzenesulfonamide (B165840) derivatives are widely recognized for their utility as chemical probes to investigate biological systems. Their ability to bind to and modulate the function of specific protein targets, particularly enzymes, makes them valuable tools for target validation and studying biological pathways. A prominent example is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.

Researchers have designed and synthesized a wide array of benzenesulfonamide-based inhibitors to selectively target different CA isoforms. For instance, novel series of benzenesulfonamides incorporating ureido moieties have been investigated for their inhibitory action against human CA isoforms I, II, IX, and XII, with some compounds showing nanomolar potency. nih.gov The selectivity of these probes allows for the dissection of the specific roles of each CA isoform in health and disease. For example, certain derivatives have been developed as anticancer and antimicrobial agents by selectively inhibiting carbonic anhydrase IX (CA IX), an isoform associated with tumors. rsc.org The design of these probes often involves molecular docking studies to predict and rationalize their binding interactions within the enzyme's active site. rsc.orgtandfonline.com

Furthermore, benzenesulfonamide analogs have been identified as potential inhibitors for other enzyme classes, such as the tropomyosin receptor kinase A (TrkA) family, which are targets for glioblastoma treatment. mdpi.com These derivatives serve as foundational tools to explore disease mechanisms and as starting points for drug discovery programs. nih.gov The development of such chemical probes, including those with anti-influenza properties that target the hemagglutinin (HA) protein, underscores the significance of the benzenesulfonamide scaffold in creating molecular tools to probe complex biological functions. nih.gov

Versatile Building Blocks for Advanced Chemical Synthesis

The structural framework of benzenesulfonamides lends itself to modification, making them valuable building blocks in advanced chemical synthesis. Their chemical stability and the reactivity of the sulfonamide group allow for their incorporation into larger, more complex molecules.

A key application of benzenesulfonamide derivatives is in the field of radiochemistry, particularly for the synthesis of radiotracers for Positron Emission Tomography (PET). PET imaging requires molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The short half-life of ¹⁸F necessitates rapid and efficient labeling methods.

A notable example is the use of 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide , a compound structurally related to 2-Methyl-n-propyl-benzenesulfonamide. This molecule serves as a versatile building block for ¹⁸F-labeling of sensitive biomolecules like peptides, proteins, and oligonucleotides. The key to its utility is the terminal alkyne group, which allows it to be conjugated to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

This method provides a reliable and robust technique for radiolabeling under mild conditions, which is crucial for preserving the integrity of complex biological molecules. The synthesis of 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide itself is optimized for remote-controlled synthesis units, achieving good radiochemical yields in a short amount of time. Its lipophilicity is also tailored to allow for handling in aqueous solutions, simplifying the labeling process.

Below is a table summarizing the application of this versatile building block in labeling various biomolecules.

| Biomolecule Labeled | Labeling Method | Radiochemical Yield (%) | Reference |

| Phosphopeptide | Cu(I)-mediated click chemistry | 77% | nih.gov |

| Human Serum Albumin (HSA) | Cu(I)-mediated click chemistry | 55-60% | nih.gov |

| L-RNA (oligonucleotide) | Cu(I)-mediated click chemistry | 25% | nih.gov |

| Azide-functionalized neurotensin | Cu(I)-mediated click chemistry | 66% | cerradopub.com.br |

This interactive table summarizes key findings on the use of a benzenesulfonamide derivative in radiochemistry.

Catalytic Applications

While benzenesulfonamide derivatives are crucial products and intermediates in organic synthesis, information regarding their direct application as catalysts is not widely reported in the reviewed literature. Synthetic methods often employ catalysts to produce benzenesulfonamides. For example, one study describes a dual copper and visible light-catalyzed reaction to form the S(O)₂–N bond in benzenesulfonamides from phenylsulfinic acids and aryl azides. nih.gov However, this describes the synthesis of the compound, not its use as a catalyst. Further research is needed to explore the potential of this compound and related structures in catalytic applications.

Future Research Directions and Translational Potential Excluding Clinical Applications

Design Principles for Next-Generation Sulfonamide Compounds

The development of new sulfonamide derivatives is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. A key strategy involves the modification of the core benzenesulfonamide (B165840) structure.

Structure-Activity Relationship (SAR) Studies: A fundamental approach is the systematic modification of the aryl ring and the sulfonamide nitrogen substituents to understand their impact on biological activity. For instance, substituting the benzene (B151609) ring can influence binding affinity and selectivity for a specific biological target.

Target-Specific Design: The design of next-generation sulfonamides is increasingly tailored to the specific three-dimensional structure of their biological targets. For example, in designing inhibitors for carbonic anhydrases (CAs), a well-known target for sulfonamides, researchers incorporate specific moieties that interact with amino acid residues in the enzyme's active site to achieve isoform selectivity. acs.orgnih.gov

Incorporation of Novel Moieties: To explore new chemical space and biological activities, novel heterocyclic systems or functional groups are appended to the benzenesulfonamide scaffold. nih.govrsc.org This can lead to compounds with entirely new mechanisms of action or improved properties.

Physicochemical Property Optimization: Guided by principles like Lipinski's rule of five, new compounds are designed to have optimal solubility, permeability, and metabolic stability. azpharmjournal.com Computational tools are often used to predict these properties before synthesis. azpharmjournal.com

A summary of design principles is presented in the table below.

| Design Principle | Description | Example Application |

| Scaffold Hopping | Replacing the core benzenesulfonamide structure with a bioisosteric equivalent to explore new intellectual property space or improve properties. | Replacing the phenyl ring with a thiophene or pyridine ring. |

| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. | Using fragments that bind to a newly identified allosteric site on a target enzyme. |

| Privileged Structures | Utilizing molecular scaffolds that are known to bind to multiple biological targets to create libraries of compounds with diverse activities. | The benzenesulfonamide scaffold itself is a privileged structure. |

| Introduction of Fluorine | Incorporating fluorine atoms can improve metabolic stability, binding affinity, and membrane permeability. | Designing S-substituted fluorinated aryl sulfonamide-tagged (S-FAST) anions for battery applications. acs.org |

Optimization of Synthetic Pathways for Scalability and Efficiency

The translation of a promising compound from the laboratory to industrial production hinges on the availability of a scalable, efficient, and sustainable synthetic route. Research in this area is focused on improving traditional methods and developing novel synthetic strategies.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov However, this method can have limitations, such as the need for pre-functionalized starting materials and the generation of stoichiometric waste.

Modern synthetic methods aim to overcome these limitations:

Catalytic C-H Functionalization: Direct C-H sulfonamidation allows for the formation of sulfonamides from simple aromatic precursors without the need for pre-installed functional groups, which significantly shortens the synthetic sequence.

Photocatalysis and Electrocatalysis: These green chemistry approaches use light or electricity to drive chemical reactions, often under mild conditions and with high selectivity. thieme-connect.com For example, photocatalysis can be used to generate alkyl radicals from carboxylic acids, which then react to form sulfonamides. thieme-connect.com

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, reproducibility, and scalability. It allows for precise control over reaction parameters like temperature and mixing, leading to higher yields and purity.

Mechanochemistry: This solvent-free technique involves grinding solid reactants together to initiate a chemical reaction, reducing waste and often accelerating reaction times. thieme-connect.com

A comparison of traditional and modern synthetic approaches is provided below.

| Synthetic Approach | Advantages | Disadvantages |

| Traditional (Sulfonyl Chloride + Amine) | Well-established, versatile. nih.gov | Requires pre-functionalization, can generate waste. |

| Catalytic C-H Functionalization | Atom-economical, simplifies synthesis. | May require expensive catalysts, substrate scope can be limited. |

| Photocatalysis/Electrocatalysis | Green, mild reaction conditions. thieme-connect.com | Can require specialized equipment. |

| Flow Chemistry | Scalable, safe, high control. | High initial equipment cost. |

| Mechanochemistry | Solvent-free, fast. thieme-connect.com | Not suitable for all reaction types. |

Exploration of Novel Biological Targets for Benzenesulfonamide Scaffolds

While carbonic anhydrases are the most well-known targets for sulfonamides, the benzenesulfonamide scaffold is a versatile platform for inhibiting a wide range of other biological targets. The exploration of these novel targets is a major driver of current research.

Kinases: Many sulfonamide-containing compounds have been developed as kinase inhibitors for the treatment of cancer. They can be designed to target the ATP-binding site or allosteric sites of these enzymes.

Histone Deacetylases (HDACs): Sulfonamide derivatives are being investigated as HDAC inhibitors, which are a promising class of anticancer agents. azpharmjournal.com The sulfonamide group can act as a zinc-binding group in the active site of these enzymes. azpharmjournal.com

Microbial Enzymes: The antibacterial properties of sulfa drugs are due to their inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. acs.org New sulfonamides are being designed to overcome antibiotic resistance and to target other essential microbial enzymes. acs.org

G-Protein Coupled Receptors (GPCRs): Benzenesulfonamide derivatives have been shown to act as antagonists for various GPCRs, which are involved in a wide range of physiological processes.

DNA and RNA: Some sulfonamide derivatives have been found to bind to DNA, suggesting their potential as anticancer agents that act via a different mechanism than enzyme inhibition. rsc.orgresearchgate.net

The table below lists some of the biological targets for benzenesulfonamide scaffolds.

| Biological Target Class | Specific Example | Potential Application |

| Enzymes | Carbonic Anhydrase IX. nih.govmdpi.com | Anticancer. nih.govmdpi.com |

| Dihydropteroate Synthase (DHPS). acs.org | Antibacterial. acs.org | |

| Histone Deacetylases (HDACs). azpharmjournal.com | Anticancer. azpharmjournal.com | |

| Tyrosine Kinases. nih.gov | Anticancer. nih.gov | |

| Nucleic Acids | DNA. rsc.orgresearchgate.net | Anticancer. rsc.orgresearchgate.net |

| Receptors | P2Y₁ Receptor | Antithrombotic |

| Ion Channels | Voltage-gated sodium channels | Anticonvulsant |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods has become indispensable in modern drug discovery and materials science. This integrated approach accelerates the design-synthesize-test cycle, leading to the more rapid identification of promising lead compounds.

Molecular Docking: This computational technique predicts the preferred binding mode of a ligand to a receptor of known three-dimensional structure. rsc.orgazpharmjournal.com It is widely used to screen virtual libraries of compounds and to prioritize candidates for synthesis. rsc.orgazpharmjournal.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. nih.gov This information can be used to predict spectroscopic properties and to rationalize reaction mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds before they are synthesized.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds in a biological assay. This experimental technique is often used in conjunction with computational screening to identify initial hits.

In Vitro and In Vivo Testing: Promising compounds identified through computational and HTS methods are then subjected to more rigorous in vitro and in vivo testing to confirm their activity and to evaluate their pharmacokinetic and toxicological properties.

The integration of these approaches allows for a more rational and efficient discovery process. rsc.orgresearchgate.net For example, a typical workflow might involve:

Virtual screening of a compound library using molecular docking.

Synthesis of the most promising candidates.

In vitro testing of the synthesized compounds.

Development of a QSAR model based on the experimental data.

Use of the QSAR model to design a second generation of more potent compounds.

This iterative cycle of design, synthesis, and testing, guided by both computational and experimental feedback, is a powerful paradigm for the development of next-generation sulfonamide compounds.

Q & A

Basic: What are the recommended methods for synthesizing 2-Methyl-n-propyl-benzenesulfonamide in a laboratory setting?

Methodological Answer:

The synthesis typically involves sulfonylation of the corresponding amine using benzenesulfonyl chloride derivatives. A stepwise approach includes:

Amination : React 2-methylpropan-1-amine with a benzenesulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Adjust solvent polarity based on TLC monitoring (Rf ~0.3–0.4).

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to minimize byproducts like bis-sulfonylated impurities .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 1.2–1.4 ppm), and propyl chain signals (δ 0.9–1.1 ppm for CH₃, δ 1.4–1.6 ppm for CH₂).

- ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N at ~125–130 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol/water (9:1). Use SHELXL for structure refinement .

Advanced: What strategies are effective in resolving discrepancies between computational and experimental data for sulfonamide derivatives?

Methodological Answer:

Discrepancies arise from conformational flexibility or solvent effects. Strategies include:

Validation with Multiple Techniques : Cross-validate DFT-optimized geometries with experimental IR/Raman spectra and X-ray bond lengths (e.g., S–N bond: 1.62–1.65 Å ).

Solvent Correction : Apply implicit solvent models (e.g., PCM) in computational studies to match experimental conditions (e.g., dichloromethane dielectric constant).

Dynamic NMR : Resolve rotational barriers in sulfonamide groups if peak splitting occurs .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

Optimization parameters:

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis of sulfonyl chloride).

- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation.

- Solvent : Anhydrous dichloromethane or THF improves reagent solubility.

- Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent emulsion formation.

Typical yields range from 50–70%, increasing to >80% with optimized stoichiometry .

Basic: What are the common impurities encountered during the synthesis of this compound, and how are they characterized?

Methodological Answer:

Common impurities:

- Bis-sulfonylated Amine : Forms due to excess sulfonyl chloride. Detected via HPLC (retention time ~12–14 min, C18 column, acetonitrile/water 60:40).

- Hydrolyzed Sulfonyl Chloride : Identified by LC-MS (m/z corresponding to benzenesulfonic acid).

- Unreacted Amine : Confirm via ninhydrin test or GC-MS.

Purification: Use preparative HPLC with a gradient elution (water/acetonitrile, 0.1% TFA) .

Advanced: What crystallographic approaches are suitable for determining the three-dimensional structure of this compound?

Methodological Answer:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Employ SHELXT for direct methods or SHELXD for heavy-atom substructures .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model).

Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .

Advanced: How does the electronic environment of substituents on the benzenesulfonamide ring influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., –CF₃) : Increase electrophilicity of the sulfonamide sulfur, accelerating reactions with nucleophiles (e.g., amines, thiols).

- Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity by destabilizing the transition state.

- Quantitative Analysis : Use Hammett σ constants to correlate substituent effects with reaction rates. For example, –NO₂ (σ = +1.27) increases reactivity 10-fold compared to –CH₃ (σ = −0.17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.